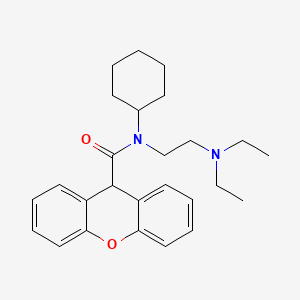
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a xanthene core, which is a tricyclic aromatic system, and is functionalized with a carboxamide group, a cyclohexyl group, and a diethylaminoethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the xanthene core with an appropriate amine, such as cyclohexylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of Diethylaminoethyl Group: The final step involves the alkylation of the amide nitrogen with 2-diethylaminoethyl chloride under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
化学反応の分析
Types of Reactions
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include alkyl halides and nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Alkyl halides, thiols, amines, NaH, K2CO3
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Formation of alcohols or amines
Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds
科学的研究の応用
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The xanthene core can facilitate interactions with biological macromolecules, while the diethylaminoethyl group can enhance membrane permeability and target specificity.
類似化合物との比較
Similar Compounds
- N-cyclohexyl-N-(2-diethylaminoethyl)-3-phenyl-propanamide
- N-cyclohexyl-N-ethylcyclohexanamine
Uniqueness
N-cyclohexyl-N-(2-diethylaminoethyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts specific fluorescence properties and reactivity. This distinguishes it from other similar compounds that may lack the xanthene structure or have different functional groups, leading to variations in chemical behavior and applications.
特性
CAS番号 |
6325-88-8 |
|---|---|
分子式 |
C26H34N2O2 |
分子量 |
406.6 g/mol |
IUPAC名 |
N-cyclohexyl-N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C26H34N2O2/c1-3-27(4-2)18-19-28(20-12-6-5-7-13-20)26(29)25-21-14-8-10-16-23(21)30-24-17-11-9-15-22(24)25/h8-11,14-17,20,25H,3-7,12-13,18-19H2,1-2H3 |
InChIキー |
WCYFVRVRYZBVMZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN(C1CCCCC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


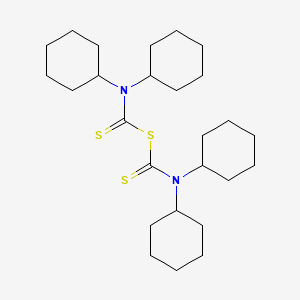
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
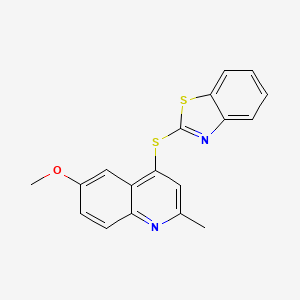
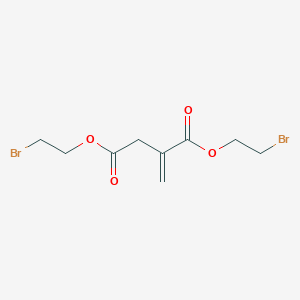
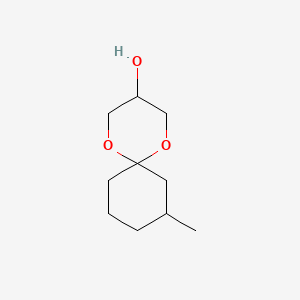
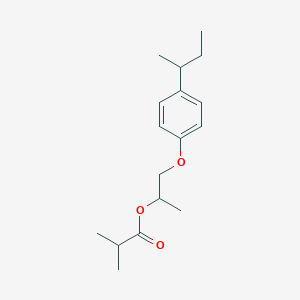
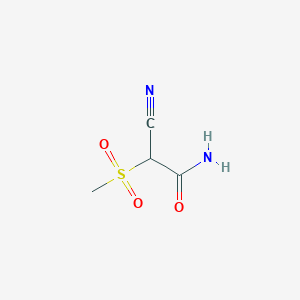
![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
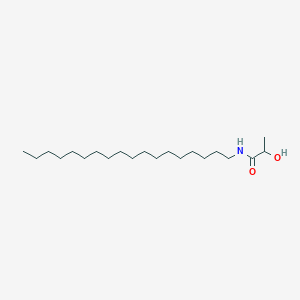
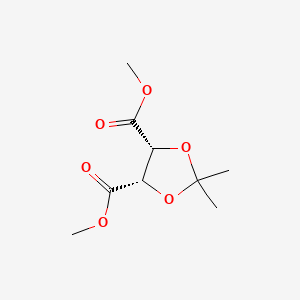
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)


